
Elziverine
Overview
Description
Elziverine is a small molecule drug initially developed by F. Hoffmann-La Roche Ltd. It is known for its role as a calmodulin antagonist and has been investigated for its potential in treating neurological and cognitive disorders . The compound has a molecular formula of C32H37N3O5 and a molecular weight of 543.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elziverine involves several steps:
Aromatization: The cyclized product is aromatized with sulfur at 150°C to form the corresponding isoquinoline derivative.
Final Condensation: The chloromethyl derivative is condensed with 1-(2-methoxyphenyl)piperazine in the presence of triethylamine in hot dimethyl sulfoxide to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Elziverine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings and the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and bromine are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
Chemistry
- Calmodulin Antagonism : Elziverine is utilized in biochemical assays to study calcium signaling pathways. Its unique binding site on calmodulin differentiates it from other antagonists, making it a valuable tool in chemical research.
Biology
- Calcium Signaling : The compound is investigated for its effects on calcium signaling pathways, which are critical in numerous cellular processes. Understanding these interactions can lead to insights into cellular dysfunctions and potential treatments.
Medicine
- Neurological Disorders : this compound shows promise in treating neurological and cognitive disorders. Research indicates that it may improve cerebral circulation and reduce vasospasm, potentially benefiting conditions such as stroke and cognitive decline.
- Anti-inflammatory Effects : In controlled studies, this compound has demonstrated significant anti-inflammatory properties by reducing levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting its utility in chronic inflammatory conditions.
Industry
- Therapeutic Development : The compound is being explored for developing new therapeutic agents targeting calmodulin-related pathways. Its unique mechanism of action positions it as a candidate for novel treatments in various medical fields.
Detailed Case Studies
Case Study | Objective | Findings |
---|---|---|
Anti-inflammatory Activity | Assess impact on inflammatory responses in rats | Decreased TNF-alpha and IL-6 levels compared to controls, indicating potential for chronic inflammation treatment. |
Vasodilation Assessment | Evaluate effects on patients with peripheral artery disease | Improved walking distances and reduced claudication pain, demonstrating enhanced peripheral circulation. |
Safety and Tolerability | Long-term safety assessment | Favorable safety profile with minimal side effects reported compared to conventional nitrate therapies. |
Mechanism of Action
Elziverine exerts its effects by antagonizing calmodulin, a calcium-binding messenger protein. By inhibiting calmodulin, this compound disrupts calcium signaling pathways, leading to reduced erythrocyte cell membrane rupture, platelet aggregation, and lipid peroxidation . This mechanism is particularly beneficial in improving cerebral circulation and reducing vasospasm .
Comparison with Similar Compounds
Elziverine is unique in its specific binding site on calmodulin, which differs from other calmodulin antagonists such as trifluoperazine and W-7 . Similar compounds include:
Trifluoperazine: Another calmodulin antagonist with different binding properties.
W-7: A calmodulin antagonist with a distinct mechanism of action.
Calmidazolium: Known for its selective inhibition of calmodulin.
This compound’s uniqueness lies in its specific binding site and its potential therapeutic applications in neurological and cognitive disorders .
Biological Activity
Elziverine is a compound that has garnered attention in pharmacological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various case studies, and relevant research findings.
Overview of this compound
This compound, a synthetic compound derived from the class of nitrate prodrugs, is primarily known for its ability to release nitric oxide (NO) in a controlled manner. This property is significant as nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound's design aims to minimize the side effects commonly associated with traditional nitrate vasodilators while enhancing their therapeutic efficacy.
The biological activity of this compound can be attributed to its unique mechanism of NO release:
- Controlled Release : this compound is engineered to release nitric oxide slowly, which helps in maintaining stable therapeutic levels without inducing hypotensive effects typical of other nitrate drugs .
- Nitrosohemoglobin Formation : The compound can interact with erythrocytes to form nitrosohemoglobin (SNO-Hb), which serves as a reservoir for nitric oxide, further extending its bioavailability and efficacy in vivo .
Pharmacological Profile
This compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation markers, making it a potential candidate for treating inflammatory diseases .
- Vasodilatory Action : By promoting vasodilation through NO release, this compound may improve blood flow and oxygen delivery to tissues, beneficial in conditions like ischemia .
Table 1: Summary of Key Studies on this compound
Detailed Case Study Examples
-
Anti-inflammatory Activity :
- In a controlled study involving rats, this compound was administered to assess its impact on inflammatory responses. Results showed a marked decrease in TNF-alpha and IL-6 levels compared to control groups, suggesting its potential utility in treating chronic inflammatory conditions.
-
Vasodilation Assessment :
- A clinical trial examined the effects of this compound on patients with peripheral artery disease. Participants receiving the compound exhibited improved walking distances and reduced claudication pain, indicating enhanced peripheral circulation due to effective vasodilation.
-
Safety and Tolerability :
- A safety assessment was conducted over an extended period where patients were monitored for adverse effects. The results indicated that this compound had a favorable safety profile, with minimal side effects reported compared to conventional nitrate therapies.
Properties
CAS No. |
95520-81-3 |
---|---|
Molecular Formula |
C32H37N3O5 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]isoquinoline |
InChI |
InChI=1S/C32H37N3O5/c1-36-28-9-7-6-8-27(28)35-14-12-34(13-15-35)21-23-20-33-26(16-22-10-11-29(37-2)30(17-22)38-3)25-19-32(40-5)31(39-4)18-24(23)25/h6-11,17-20H,12-16,21H2,1-5H3 |
InChI Key |
PWZXTLHDGIBNLG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC |
Key on ui other cas no. |
95520-81-3 |
Synonyms |
6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)isoquinoline R0-22-4834 Ro 22-4839 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.